molecular formula C16H17ClN2O2 B2550528 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide CAS No. 866152-53-6

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide

Cat. No.: B2550528
CAS No.: 866152-53-6
M. Wt: 304.77
InChI Key: CDTMGCMXWSLVGB-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a 4-chlorophenyl group, two methyl groups, and a dimethyl-2-oxoacetamide moiety attached to a pyrrole ring

Preparation Methods

The synthesis of 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide typically involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as methanol or ethanol. The resulting intermediate is then reacted with N,N-dimethylacetamide in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the final product .

Chemical Reactions Analysis

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-9-14(15(20)16(21)18(3)4)11(2)19(10)13-7-5-12(17)6-8-13/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTMGCMXWSLVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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